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  • Product: 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride
  • CAS: 2514950-92-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-[(azetidin-3-yl)methyl]-1H-imidazole derivatives

An In-depth Technical Guide to the Mechanism of Action of 1-[(azetidin-3-yl)methyl]-1H-imidazole Derivatives Abstract The 1-[(azetidin-3-yl)methyl]-1H-imidazole scaffold has emerged as a privileged structure in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 1-[(azetidin-3-yl)methyl]-1H-imidazole Derivatives

Abstract

The 1-[(azetidin-3-yl)methyl]-1H-imidazole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in engaging diverse biological targets. This technical guide provides a comprehensive analysis of the mechanisms of action associated with this class of derivatives, moving beyond a singular focus to explore their multifaceted pharmacological profiles. Primarily, these compounds have been extensively investigated as antagonists of the histamine H3 receptor, a key modulator of neurotransmitter release in the central nervous system. More recently, a distinct subset of these derivatives, the 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazoles, has been identified as potent, noncovalent inhibitors of Glutathione S-transferase P1 (GSTP1), a critical enzyme implicated in oncogenesis and multidrug resistance. This guide will delve into the molecular intricacies of these interactions, supported by structure-activity relationships, experimental methodologies, and the therapeutic rationale driving their development. We will explore the causality behind experimental design and present self-validating protocols to ensure scientific rigor.

The 1-[(azetidin-3-yl)methyl]-1H-imidazole Scaffold: A Versatile Pharmacophore

The core structure, characterized by an imidazole ring linked to a constrained azetidine moiety via a methylene bridge, offers a unique combination of properties. The imidazole ring, a common motif in biologically active molecules, can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking. The azetidine ring introduces a degree of conformational rigidity and a basic nitrogen atom, which can be crucial for target engagement and can influence physicochemical properties such as solubility and membrane permeability. This inherent versatility has allowed for the development of derivatives that can selectively target distinct protein families, leading to different therapeutic applications.

Primary Mechanism of Action: Histamine H₃ Receptor Antagonism

A significant body of research has focused on the development of 1-[(azetidin-3-yl)methyl]-1H-imidazole derivatives as antagonists of the histamine H₃ receptor (H₃R).

The Role of the Histamine H₃ Receptor

The H₃R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and glutamate.[2][3] By antagonizing the H₃R, these derivatives block the constitutive activity of the receptor and the inhibitory effect of histamine, leading to an increase in the release of these key neurotransmitters. This neurochemical enhancement forms the basis for their potential therapeutic utility in a range of cognitive and neurological disorders.[2]

Mechanism of H₃ Receptor Antagonism and Therapeutic Rationale

H₃ receptor antagonists, by blocking the inhibitory feedback loop on histaminergic neurons, enhance wakefulness and cognitive functions such as attention, learning, and memory.[1][2] This has led to their investigation for the treatment of conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2] The increased release of acetylcholine and other neurotransmitters in the cerebral cortex and hippocampus is a key aspect of their pro-cognitive effects.

Structure-Activity Relationship (SAR) for H₃ Receptor Antagonism

While specific SAR data for the 1-[(azetidin-3-yl)methyl]-1H-imidazole core is embedded within broader proprietary research, general principles for H₃R antagonists can be inferred. The imidazole ring is a classic histamine pharmacophore, and its interaction with the receptor is critical. The azetidine moiety likely serves to correctly orient the imidazole for optimal binding and may interact with specific sub-pockets within the receptor. Modifications to other parts of the molecule, often attached to the azetidine nitrogen, are used to enhance potency, selectivity, and pharmacokinetic properties. For many H₃ antagonists, a lipophilic side chain is incorporated to improve brain penetration.

Experimental Protocol: Radioligand Binding Assay for H₃ Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound for the H₃ receptor.

Objective: To determine the inhibitory constant (Ki) of a 1-[(azetidin-3-yl)methyl]-1H-imidazole derivative for the human H₃ receptor.

Materials:

  • HEK-293 cells stably expressing the human H₃ receptor.

  • [³H]-(R)-α-methylhistamine (a radiolabeled H₃R agonist).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK-293 cells expressing the H₃R and harvest them. Homogenize the cells in binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer.

    • A fixed concentration of [³H]-(R)-α-methylhistamine (typically at its Kd).

    • Serial dilutions of the test compound. For non-specific binding control wells, add a high concentration of an unlabeled H₃R ligand (e.g., 10 µM clobenpropit).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Emerging Mechanism of Action: Glutathione S-transferase P1 (GSTP1) Inhibition

Recent research has unveiled a novel mechanism of action for a specific subset of these compounds, the 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole derivatives, as potent and selective noncovalent inhibitors of Glutathione S-transferase P1 (GSTP1).[4][5]

The Role of GSTP1 in Cancer

GSTP1 is an enzyme that is frequently overexpressed in various cancer types, including gastric cancer.[4][5] It plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of xenobiotics, including chemotherapeutic drugs. This detoxification process can lead to multidrug resistance (MDR), a major obstacle in cancer therapy.[4] GSTP1 also protects cancer cells from oxidative stress. Therefore, inhibiting GSTP1 is a promising strategy to sensitize cancer cells to chemotherapy and overcome MDR.

Mechanism of Noncovalent GSTP1 Inhibition

Unlike some GSTP1 inhibitors that form covalent bonds, these 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole derivatives act as noncovalent inhibitors.[4][5] Molecular docking studies suggest that the benzimidazole core occupies a hydrophobic pocket within the active site of GSTP1, stabilized by interactions with key amino acid residues such as Phe 8, Val 10, and Tyr 108.[5] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Cellular Effects and Therapeutic Rationale

In human gastric cancer cells, potent derivatives from this class have been shown to:

  • Inhibit GSTP1 enzymatic activity with IC₅₀ values in the sub-micromolar range.[4][5]

  • Suppress cancer cell proliferation in a dose-dependent manner.[4]

  • Increase intracellular levels of reactive oxygen species (ROS).[4]

  • Decrease intracellular glutathione levels.[4]

These cellular effects culminate in the inhibition of tumor growth, as demonstrated in xenograft mouse models.[4] The development of these compounds as GSTP1 inhibitors offers a new therapeutic avenue for treating gastric cancer and potentially other cancers with high GSTP1 expression.

Structure-Activity Relationship (SAR) for GSTP1 Inhibition

The development of these GSTP1 inhibitors was guided by a "warhead removal strategy" from a previously identified covalent inhibitor.[4][5] Key SAR findings include:

  • The 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole scaffold serves as a promising starting point for noncovalent GSTP1 inhibitors.[5]

  • Substitution on the benzimidazole ring significantly impacts potency. Strong hydrophobic electron-withdrawing groups at the ortho- or para-position of a phenyl ring attached to the benzimidazole core markedly improve inhibitory activity.[5] For instance, an ortho-trifluoromethoxy substituted compound showed the highest potency in one study.[5]

Experimental Protocol: GSTP1 Enzyme Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against GSTP1.

Objective: To determine the IC₅₀ value of a 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole derivative against human GSTP1.

Materials:

  • Recombinant human GSTP1 enzyme.

  • Glutathione (GSH).

  • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • UV-Vis spectrophotometer or plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of GSH and CDNB in the assay buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add the following:

    • Assay buffer.

    • Serial dilutions of the test compound.

    • GSTP1 enzyme solution.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the GSH and CDNB solutions to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Other Potential Mechanisms of Action

The versatility of the imidazole scaffold suggests that 1-[(azetidin-3-yl)methyl]-1H-imidazole derivatives could be further functionalized to target other proteins. While less specific to the "1-[(azetidin-3-yl)methyl]" substitution, related imidazole derivatives have been shown to act as:

  • Janus Kinase (Jak2) Inhibitors: 1-methyl-1H-imidazole derivatives have been developed as potent Jak2 inhibitors, which are crucial in cytokine signaling pathways.[6]

  • Antifungal Agents: Certain N-substituted 1-[(aryl)(pyrrol-3-yl)methyl]-1H-imidazole derivatives exhibit potent anti-Candida activity by inhibiting fungal demethylase enzymes.[7]

  • Farnesyltransferase Inhibitors: Imidazole-containing benzodiazepines have been identified as potent inhibitors of farnesyltransferase, an enzyme involved in Ras protein signaling, which is often dysregulated in cancer.[8]

These examples highlight the broad potential of the imidazole core in drug design and suggest that further exploration of the 1-[(azetidin-3-yl)methyl]-1H-imidazole scaffold may lead to the discovery of novel therapeutics with diverse mechanisms of action.

Summary and Future Perspectives

The 1-[(azetidin-3-yl)methyl]-1H-imidazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be tailored to interact with distinct biological targets, from GPCRs like the histamine H₃ receptor to enzymes like GSTP1, underscores its significance. The development of these derivatives as H₃ receptor antagonists continues to hold promise for the treatment of cognitive and neurological disorders. Simultaneously, the recent discovery of their potent GSTP1 inhibitory activity opens up exciting new possibilities in oncology, particularly in overcoming multidrug resistance.

Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic profiles of these compounds for their respective targets. For H₃ receptor antagonists, achieving the desired CNS exposure while minimizing off-target effects is paramount. For GSTP1 inhibitors, enhancing their efficacy in vivo and exploring their potential in combination therapies will be key areas of investigation. The continued exploration of this versatile scaffold is poised to yield novel and impactful therapeutic agents.

Visualizations

Signaling Pathway Diagram

H3R_Signaling cluster_presynaptic Presynaptic Histaminergic Neuron cluster_antagonist Mechanism of Antagonist Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits Ca_influx ↓ Ca²⁺ Influx H3R->Ca_influx cAMP ↓ cAMP AC->cAMP Vesicle Histamine Vesicle Ca_influx->Vesicle Inhibits Fusion Release Histamine Release Vesicle->Release Antagonist 1-[(azetidin-3-yl)methyl]- 1H-imidazole derivative Antagonist->H3R Blocks

Caption: Mechanism of Histamine H₃ Receptor Antagonism.

Experimental Workflow Diagram

GSTP1_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A 1. Prepare Reagents (GSTP1, GSH, CDNB, Test Compound) B 2. Incubate GSTP1 with Test Compound A->B C 3. Initiate Reaction with GSH & CDNB B->C D 4. Measure Absorbance at 340 nm (Kinetic) C->D E 5. Calculate IC₅₀ D->E F 1. Culture Gastric Cancer Cells G 2. Treat Cells with Test Compound F->G H 3. Assess Cell Proliferation (e.g., MTT Assay) G->H I 4. Measure Intracellular ROS Levels G->I

Caption: Workflow for Evaluating GSTP1 Inhibitors.

Quantitative Data Summary

Compound ClassTargetKey Compound ExamplePotency (IC₅₀/Ki)Cellular ActivityReference
1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazoleGSTP116nIC₅₀ = 0.79 ± 0.05 µMSuppressed proliferation in AGS, HGC27, and NUGC-3 cells[4][5]
1-methyl-1H-imidazoleJak219aPotent (specific value not in abstract)High activity in hematopoietic cell lines (V617F mutation)[6]
Imidazole-containing benzodiazepineFarnesyltransferase36IC₅₀ = 24 nMEC₅₀ = 160 nM for inhibition of anchorage-independent growth[8]

References

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. [Link]

  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. PubMed. [Link]

  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]

  • Synthesis and biological evaluation of new non-imidazole H3-receptor antagonists of the 2-aminobenzimidazole series. PubMed. [Link]

  • Synthesis and biological evaluation of XB-1 analogues as novel histamine H3 receptor antagonists and neuroprotective agents. RSC Publishing. [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]

  • Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. PubMed. [Link]

  • H3 receptor antagonist. Wikipedia. [Link]

  • Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. PubMed. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate. [Link]

  • Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. [Link]

  • Synthesis and evaluation of potent pyrrolidine H-3 antagonists. ResearchGate. [Link]

  • Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. PubMed. [Link]

  • Histamine H3 Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. [Link]

  • Antifungal agents. 11. N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole: synthesis, anti-Candida activity, and QSAR studies. PubMed. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. SpringerLink. [Link]

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. [Link]

  • Imidazole-Based H3 antagonist Reviewing various structural features in... ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

In vitro assay protocols involving 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

Application Note: Interrogating 1-[(Azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride in Fragment-Based Drug Discovery Executive Summary & Scientific Rationale In modern medicinal chemistry, Fragment-Based Drug Discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Interrogating 1-[(Azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride in Fragment-Based Drug Discovery

Executive Summary & Scientific Rationale

In modern medicinal chemistry, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight chemical probes to identify high-quality starting points for target inhibition[1]. 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (AMIM-2HCl) is a highly versatile fragment (MW 210.10) characterized by a high fraction of sp³ carbons (derived from the azetidine ring) and a functional imidazole moiety capable of hydrogen bonding and metal coordination.

Recent structural optimization campaigns have successfully utilized the 1-(azetidin-3-ylmethyl)-imidazole scaffold to develop potent, noncovalent inhibitors of Glutathione S-Transferase Pi 1 (GSTP1), an enzyme heavily implicated in cancer drug resistance[2]. Because fragments like AMIM-2HCl typically exhibit weak initial binding affinities ( Kd​ in the high micromolar to millimolar range), standard high-throughput screening (HTS) assays often fail to detect their activity[1].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, two-tiered in vitro assay workflow. This protocol pairs the extreme biophysical sensitivity of Surface Plasmon Resonance (SPR) with the functional orthogonal validation of a CDNB-based Biochemical Assay .

Biophysical Interrogation: Surface Plasmon Resonance (SPR)

The Causality of the Method: Why use SPR for AMIM-2HCl? Fragment hits are notoriously difficult to detect due to their small size and transient binding kinetics. SPR is a label-free technique that detects changes in the refractive index at a sensor surface, allowing for real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates[3]. Furthermore, because AMIM-2HCl must be dissolved in DMSO, and SPR is exquisitely sensitive to bulk refractive index changes, a rigorous DMSO solvent correction protocol is mandatory to prevent false positives[3].

Protocol 1: SPR Fragment Screening & Kinetic Profiling

Self-Validating System: This protocol includes a solvent correction curve. If the bulk shift of DMSO is not perfectly subtracted, the binding response of a 210 Da fragment will be entirely masked by solvent artifacts.

Step 1: Sensor Chip Preparation & Target Immobilization

  • Dock a CM5 sensor chip (Cytiva) into the SPR instrument and prime with running buffer (PBS-P+: 10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Activate the surface of flow cells 1 (reference) and 2 (active) using a 1:1 mixture of 400 mM EDC and 100 mM NHS for 7 minutes at 10 µL/min[4].

  • Inject recombinant human GSTP1 (25 µg/mL in 10 mM sodium acetate, pH 5.0) over flow cell 2 until an immobilization level of 3,000–4,000 Response Units (RU) is achieved. High density is required to detect the low-mass AMIM-2HCl fragment[4].

  • Quench both flow cells with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: DMSO Solvent Correction Setup

  • Prepare a running buffer containing exactly 5.0% DMSO.

  • Create a solvent correction standard curve by mixing buffers to generate a gradient of DMSO concentrations ranging from 4.5% to 5.5% in 0.1% increments.

  • Inject the solvent correction series prior to any fragment analysis to calibrate the instrument's reference subtraction[3].

Step 3: Fragment Injection & Kinetic Analysis

  • Prepare a stock solution of AMIM-2HCl (100 mM) in 100% DMSO.

  • Dilute the fragment into PBS-P+ to create a concentration series (15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, 500 µM, and 1 mM), ensuring the final DMSO concentration is strictly maintained at 5.0%.

  • Inject the concentration series using multi-cycle kinetics: 60 seconds association phase, 120 seconds dissociation phase, at a flow rate of 30 µL/min.

  • Data Analysis: Fit the double-referenced sensorgrams (reference flow cell and blank buffer subtracted) to a 1:1 Langmuir binding model or a steady-state affinity model to determine the Kd​ .

FBDD_Workflow Target Target Preparation (Recombinant GSTP1) SPR Primary Screen: SPR (Affinity & Kinetics) Target->SPR FragLib Fragment Library (AMIM-2HCl) FragLib->SPR Biochem Orthogonal Assay (CDNB Enzymatic Assay) SPR->Biochem Active Binding (Kd) Hit Hit Validation (Kd & IC50 correlation) Biochem->Hit Functional Inhibition Lead Hit-to-Lead (Benzo[d]imidazole analogs) Hit->Lead Structural Optimization

Figure 1: FBDD workflow transitioning from SPR binding kinetics to orthogonal functional validation.

Orthogonal Functional Validation: Biochemical Enzyme Assay

The Causality of the Method: Binding does not guarantee inhibition. To prove that AMIM-2HCl functionally antagonizes the target, we must measure enzymatic throughput. For GSTP1, the gold-standard assay utilizes 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione (GSH)[5]. GSTP1 catalyzes the nucleophilic attack of GSH on CDNB, yielding a conjugate that absorbs strongly at 340 nm. By monitoring the reduction in the initial velocity ( V0​ ) of this reaction, we can quantify the fragment's inhibitory potency[6].

Protocol 2: CDNB-Based GSTP1 Inhibition Assay

Self-Validating System: The assay must include a "No Enzyme" blank to account for the spontaneous, non-catalytic conjugation of GSH and CDNB, ensuring that the measured V0​ is strictly enzyme-dependent.

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5) containing 0.1% BSA and 1 mM EDTA.

  • Substrate Mix: Prepare 100 mM GSH in assay buffer and 100 mM CDNB in 100% ethanol.

  • Enzyme Working Solution: Dilute recombinant GSTP1 to 50 nM in assay buffer[6].

Step 2: Fragment Incubation

  • In a 96-well UV-transparent microplate, add 10 µL of AMIM-2HCl at various concentrations (ranging from 10 µM to 5 mM final) in 5% DMSO/Assay Buffer.

  • Add 40 µL of the GSTP1 Enzyme Working Solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the fragment to reach binding equilibrium with the enzyme.

Step 3: Reaction Initiation & Kinetic Read

  • Prepare a 2X Substrate Master Mix containing 2 mM GSH and 2 mM CDNB in Assay Buffer.

  • Rapidly add 50 µL of the Substrate Master Mix to all wells using a multichannel pipette to initiate the reaction (Final concentrations: 1 mM GSH, 1 mM CDNB, 20 nM GSTP1)[6].

  • Immediately transfer the plate to a microplate reader and monitor absorbance at 340 nm ( ΔA340​ ) every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot % Inhibition vs. Log[AMIM-2HCl] to derive the IC50​ .

GSTP1_Pathway GSH Glutathione (GSH) Enzyme GSTP1 Enzyme (Active State) GSH->Enzyme CDNB Electrophile (CDNB) CDNB->Enzyme Complex GSH-CDNB Conjugate (Absorbance at 340 nm) Enzyme->Complex Catalysis (V0) Inhibited GSTP1-Fragment Complex (Inactive State) Enzyme->Inhibited Inhibition Inhibitor AMIM-2HCl Fragment Inhibitor->Enzyme Competitive Binding Inhibitor->Inhibited

Figure 2: Mechanistic pathway of the GSTP1 CDNB assay and competitive inhibition by AMIM-2HCl.

Data Presentation & Interpretation

When executing FBDD workflows, fragment hits like AMIM-2HCl will display weak metrics compared to fully optimized leads. The data below illustrates the expected transition from the raw fragment to a mature, noncovalent benzo[d]imidazole derivative[2].

Table 1: Biophysical Binding Parameters (SPR) | Compound | Molecular Weight (Da) | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | Kd​ (SPR Affinity) | Ligand Efficiency (LE) | | :--- | :--- | :--- | :--- | :--- | :--- | | AMIM-2HCl | 210.10 | Fast | Fast | ~450 µM | 0.32 | | Optimized Lead (16n) | ~380.00 | 4.2×104 | 1.5×10−2 | 0.35 µM | 0.38 |

Table 2: Biochemical Functional Inhibition (CDNB Assay) | Compound | Assay Format | IC50​ (µM) | Ki​ (µM) | Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | AMIM-2HCl | CDNB/GSH Absorbance | > 500 µM | N/A | Weak Fragment Binder | | Optimized Lead (16n) | CDNB/GSH Absorbance | 0.79 ± 0.05 | 0.42 | Noncovalent Competitive |

Note: The high micromolar Kd​ of AMIM-2HCl is typical for fragments. Its high Ligand Efficiency (LE > 0.3) justifies its use as a structural foundation for generating sub-micromolar inhibitors like compound 16n[2].

References

  • [2] Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [4] Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Available at:[Link]

  • [1] Concepts and Core Principles of Fragment-Based Drug Design. MDPI. Available at:[Link]

  • [5] Microsomal glutathione transferase 1 in anti-cancer drug resistance and protection against oxidative stress. SciSpace. Available at:[Link]

  • [6] A High-Throughput 1536-Well Luminescence Assay for Glutathione S-Transferase Activity. NIH. Available at:[Link]

Sources

Application

Scale-up manufacturing methods for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

An Application Note and Protocol for the Scale-Up Manufacturing of 1-[(Azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride Abstract This document provides a comprehensive guide to a robust and scalable manufacturing proce...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Manufacturing of 1-[(Azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride

Abstract

This document provides a comprehensive guide to a robust and scalable manufacturing process for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, a key building block in modern medicinal chemistry. The azetidine moiety is a strained four-membered heterocycle increasingly utilized in drug discovery to modulate physicochemical properties such as solubility and metabolic stability.[1][2] This guide details a three-step synthetic sequence beginning from commercially available starting materials, focusing on process safety, efficiency, and the reliable production of the final Active Pharmaceutical Ingredient (API) intermediate with high purity. The protocols herein are designed for researchers and process chemists, providing not only step-by-step instructions but also the underlying scientific rationale for key operational choices, in-process controls (IPCs), and analytical validation methods.

Synthetic Strategy and Process Rationale

The selected synthetic route is designed for scalability, prioritizing operational simplicity, cost-effectiveness, and the avoidance of problematic reagents or complex purification techniques. The strategy involves three main stages:

  • N-Alkylation: A nucleophilic substitution reaction between imidazole and a protected azetidine precursor. We utilize tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate, a stable and commercially available starting material. The tert-butyloxycarbonyl (Boc) group provides robust protection for the azetidine nitrogen, preventing side reactions and facilitating purification of the intermediate.

  • Boc Deprotection: Acid-mediated removal of the Boc protecting group to yield the free base, 1-[(azetidin-3-yl)methyl]-1H-imidazole.

  • Salt Formation and Crystallization: Conversion of the free base to the more stable and easily handled dihydrochloride salt. This step serves as the final purification, where the product is crystallized from a suitable solvent system to ensure high purity and a consistent crystalline form.[3][4]

This linear approach is advantageous for large-scale manufacturing as it minimizes convergence issues and allows for clear quality control checkpoints after each major transformation.

G SM tert-butyl 3-(tosyloxymethyl) azetidine-1-carboxylate + Imidazole INT tert-butyl 3-((1H-imidazol-1-yl)methyl) azetidine-1-carboxylate SM->INT Step 1: N-Alkylation (NaH, DMF) BASE 1-((azetidin-3-yl)methyl)-1H-imidazole (Free Base) INT->BASE Step 2: Boc Deprotection (HCl in Dioxane) API 1-((azetidin-3-yl)methyl)-1H-imidazole dihydrochloride (Final Product) BASE->API Step 3: Salt Formation & Crystallization (HCl, IPA/MTBE)

Figure 1: Proposed synthetic workflow for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride.

Detailed Manufacturing Protocol

Safety Precaution: All experimental procedures must be conducted in a controlled environment (e.g., a fume hood or walk-in hood) by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, is mandatory.

Step 1: Synthesis of tert-butyl 3-((1H-imidazol-1-yl)methyl)azetidine-1-carboxylate

This step involves the alkylation of imidazole with the Boc-protected azetidine tosylate. Sodium hydride is used as a strong base to deprotonate imidazole, forming the highly nucleophilic imidazolide anion. Anhydrous dimethylformamide (DMF) is chosen as the solvent due to its high polarity, aprotic nature, and ability to dissolve all reactants.

Table 1: Materials and Reagents for Step 1

ReagentCAS No.MWQuantity (kg)MolesMolar Eq.
tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate141916-29-0355.441.002.811.0
Imidazole288-32-468.080.233.381.2
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.000.1243.101.1
Anhydrous Dimethylformamide (DMF)68-12-2-5.0 L--
Ethyl Acetate (EtOAc)141-78-6-15.0 L--
Saturated Brine Solution--10.0 L--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-0.50--

Protocol:

  • Reactor Setup: Charge a 20 L jacketed glass reactor with anhydrous DMF (5.0 L) under a nitrogen atmosphere.

  • Base Addition: Cool the DMF to 0-5 °C using a circulating chiller. Add the sodium hydride (60% dispersion, 0.124 kg) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Imidazole Addition: Slowly add imidazole (0.23 kg) to the suspension at 0-5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the sodium imidazolide.

  • Alkylation: Prepare a solution of tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate (1.00 kg) in anhydrous DMF (2.0 L). Add this solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (IPC 1): After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by HPLC, checking for the disappearance of the starting tosylate.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously quench the reaction by the slow, dropwise addition of water (1.0 L) to destroy any unreacted sodium hydride.

  • Extraction & Work-up: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (10.0 L) and saturated brine solution (10.0 L). Shake vigorously and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 2.5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (0.50 kg). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step 2: Deprotection to Yield 1-((Azetidin-3-yl)methyl)-1H-imidazole Free Base

The Boc protecting group is efficiently removed under strong acidic conditions. A solution of HCl in an organic solvent like 1,4-dioxane is ideal for this purpose as it facilitates the removal of the tert-butyl cation as gaseous isobutylene and tert-butyl chloride, simplifying the work-up.

Table 2: Materials and Reagents for Step 2

ReagentCAS No.MWQuantityMolesMolar Eq.
Crude Intermediate from Step 1-251.31~0.70 kg2.811.0
4M HCl in 1,4-Dioxane7647-01-0-2.8 L11.24~4.0
Dichloromethane (DCM)75-09-2-5.0 L--
5M Sodium Hydroxide (NaOH)1310-73-2-As needed--

Protocol:

  • Dissolution: Dissolve the crude oil from Step 1 in dichloromethane (3.0 L) in the 20 L reactor.

  • Acid Addition: Cool the solution to 0-5 °C. Slowly add the 4M HCl in 1,4-dioxane solution (2.8 L) over 1 hour, maintaining the temperature below 15 °C.

  • Reaction Monitoring (IPC 2): Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the deprotection by HPLC until the Boc-protected intermediate is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl/dioxane, yielding a viscous oil or semi-solid (the crude dihydrochloride salt).

  • Basification: Dissolve the residue in water (5.0 L) and cool to 0-5 °C. Adjust the pH to >12 by the slow addition of 5M NaOH solution. This converts the hydrochloride salt to the free base.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5.0 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil. This crude product is used directly in the next step without further purification.

Step 3: Dihydrochloride Salt Formation and Crystallization

The final step involves the formation of the dihydrochloride salt and its purification via crystallization. The choice of solvent system is critical for obtaining a product with high purity and good crystal habit. A combination of isopropanol (IPA) as the primary solvent and methyl tert-butyl ether (MTBE) as an anti-solvent is effective. This procedure enhances the stability and handling characteristics of the final compound.[3][5]

Table 3: Materials and Reagents for Step 3

ReagentCAS No.MWQuantityMolesMolar Eq.
Crude Free Base from Step 21375069-37-6151.19~0.42 kg2.811.0
Isopropanol (IPA)67-63-0-4.0 L--
5-6 M HCl in Isopropanol7647-01-0-~1.0 L~5.62~2.0
Methyl tert-butyl ether (MTBE)1634-04-4-8.0 L--

Protocol:

  • Dissolution: Dissolve the crude free base from Step 2 in isopropanol (4.0 L) and filter through a 1 µm filter to remove any particulates.

  • Acidification: Cool the solution to 0-5 °C. Slowly add 5-6 M HCl in isopropanol (~1.0 L) until the pH of the solution is <2 (checked with wetted pH paper).

  • Crystallization Initiation: A precipitate should form during the acid addition. Stir the resulting slurry at 0-5 °C for 1 hour.

  • Anti-Solvent Addition: Slowly add MTBE (8.0 L) over 2 hours to the slurry to decrease the solubility of the salt and maximize the yield.

  • Maturation: Stir the thick slurry at 0-5 °C for an additional 4-6 hours to allow for complete crystallization.

  • Isolation (IPC 3): Isolate the product by filtration using a Nutsche filter. Wash the filter cake with cold MTBE (2 x 1.0 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until constant weight is achieved. The expected yield is 0.50-0.55 kg.

Process Controls and Product Specifications

G Crude Crude Dihydrochloride (Post-Step 3 Isolation) Sample Sampling for QC Crude->Sample QC_Tests QC Analysis - HPLC Purity - ¹H NMR Identity - Karl Fischer (Water Content) - Residue on Ignition Sample->QC_Tests Spec_Check Meets Specification? QC_Tests->Spec_Check Release Final Product Release Spec_Check->Release Yes Fail Investigation / Reprocessing Spec_Check->Fail No

Figure 2: Quality control and product release workflow.

Table 4: Final Product Specifications

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
Identity¹H NMRConforms to the structure
Purity (Assay)HPLC≥ 99.0% (by area)
Water ContentKarl Fischer≤ 0.5% w/w
Residual SolventsGC-HSIPA ≤ 5000 ppm; MTBE ≤ 5000 ppm; DCM ≤ 600 ppm
Residue on IgnitionUSP <281>≤ 0.1%

Detailed Analytical Methods

HPLC Method for Purity Assay and In-Process Control

This reversed-phase HPLC method is suitable for monitoring reaction progress and determining the final purity of the API intermediate.[6]

  • System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.

¹H NMR for Structural Identity
  • Instrument: Bruker Avance 400 MHz or equivalent

  • Solvent: D₂O

  • Procedure: Dissolve 5-10 mg of the final product in ~0.7 mL of D₂O.

  • Expected Peaks:

    • δ ~7.8 (s, 1H, imidazole C2-H)

    • δ ~7.0 (s, 2H, imidazole C4/5-H)

    • δ ~4.5 (d, 2H, -CH₂-imidazole)

    • δ ~4.2 (m, 4H, azetidine -CH₂-N-CH₂-)

    • δ ~3.8 (m, 1H, azetidine -CH-)

Conclusion

The synthetic process detailed in this application note provides a reliable and scalable method for the manufacturing of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride. The three-step sequence employs standard process chemistry operations, readily available materials, and straightforward purification techniques. The defined in-process controls and robust analytical methods ensure that the final product consistently meets high-purity specifications (≥99.0%), making this protocol suitable for implementation in both pilot plant and commercial manufacturing settings.

References

  • Scalable synthesis of imidazole deriv
  • Novel cocrystallization of hydrochloric acid salt of an active agent. CA2514092C. ()
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. ([Link])

  • Azetidine. Wikipedia. ([Link])

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. ([Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. ([Link])

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pharmaffiliates. ([Link])

  • Hydrochloric Acid in Pharmaceutical API Production. Iran Acid. ([Link])

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Formulation Network. ([Link])

  • Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1. ()
  • An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. ACS Publications. ([Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. ([Link])

  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. SciELO. ([Link])

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Method

Application Notes and Protocols for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride in Cell Culture

Section 1: Compound Profile & Key Mechanistic Considerations 1.1. Introduction 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a small molecule featuring a strained azetidine ring linked to an imidazole moiety....

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Compound Profile & Key Mechanistic Considerations

1.1. Introduction 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a small molecule featuring a strained azetidine ring linked to an imidazole moiety.[1][2] While specific biological activities for this exact compound are not extensively documented in public literature, its structural components are prevalent in medicinal chemistry and are known to interact with various biological targets. The azetidine scaffold is a four-membered nitrogen-containing heterocycle recognized for imparting conformational rigidity, which can enhance binding affinity and metabolic stability in pharmacologically active compounds.[3][4] The imidazole ring is a common feature in molecules designed to target a wide array of proteins, including kinases and G-protein coupled receptors, and is known for its role in numerous pharmacological activities.[5][6]

This document provides a comprehensive guide for the handling and application of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride in a research-based cell culture setting. The protocols herein are founded on established principles for handling novel small molecule salts and are designed to ensure experimental reproducibility and integrity.

1.2. The Critical Role of the Dihydrochloride Salt Form The compound is supplied as a dihydrochloride salt, which has significant implications for its handling.[1][2] This salt form generally confers high water solubility. However, the two hydrochloride components will dissociate in aqueous solution, releasing H+ ions and potentially lowering the pH of the solvent and, more critically, the final cell culture medium.[7][8] Maintaining a stable physiological pH, typically between 7.2 and 7.4, is absolutely essential for cell viability and the reliability of experimental outcomes, as deviations can alter everything from enzyme function to cellular metabolism.[9][10] Therefore, careful consideration of buffering capacity and potential pH adjustments is a cornerstone of this protocol.

1.3. Postulated Biological Activity Given the structural motifs, it is plausible that this compound could exhibit activity in several areas. The imidazole ring is a key component in many kinase inhibitors and compounds targeting histamine receptors.[5][11] Furthermore, azetidine-containing molecules have been investigated as inhibitors of signaling pathways critical to cancer cell proliferation, such as the STAT3 pathway.[4][12] A recent study also identified the 1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole scaffold as a promising starting point for developing noncovalent inhibitors of Glutathione S-transferase P1 (GSTP1), a target in gastric cancer treatment.[13] These possibilities underscore the need for systematic evaluation, beginning with robust cytotoxicity and dose-response assessments.

Section 2: Reconstitution and Stock Solution Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure the integrity of the compound stock.

2.1. Materials

  • 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride powder (Molecular Weight: 210.10 g/mol )[1]

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade (for alternative solubility testing)

  • Sterile, conical-bottom polypropylene or amber glass vials for aliquoting

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent[14]

  • pH meter or pH indicator strips (optional, for advanced troubleshooting)

2.2. Step-by-Step Reconstitution Protocol

  • Pre-Calculation: Before opening the vial, calculate the volume of solvent required to achieve a desired high-concentration stock solution (e.g., 10 mM or 100 mM). It is standard practice to prepare stock solutions at high concentrations (100x to 1000x of the final working concentration) to minimize the volume added to cell cultures.[15][16]

    Formula for 10 mM Stock: Mass (mg) / 210.10 ( g/mol ) x 1000 = Moles (mmol) Volume (mL) = Moles (mmol) / 10 (mmol/L)

  • Initial Dissolution (Primary Recommendation: Aqueous Solvent):

    • Bring the compound vial to room temperature before opening to prevent condensation.

    • Add the calculated volume of sterile water or PBS directly to the vial containing the powder.[17] Dihydrochloride salts are typically water-soluble. Using an aqueous solvent avoids potential cytotoxicity associated with DMSO at higher concentrations.[18]

    • Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.[19] Visually inspect the solution against a light source to confirm that no particulates remain. If dissolution is slow, gentle warming to 37°C or brief sonication may be applied.[17]

  • Alternative Dissolution (If Aqueous Solubility is Poor):

    • If the compound fails to dissolve completely in water or PBS, sterile DMSO can be used.[16] However, be mindful that the final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally should be kept below 0.1%, to avoid solvent-induced artifacts.[3][18]

  • Sterile Filtration (Mandatory):

    • To ensure sterility and remove any potential micro-precipitates, filter the stock solution through a 0.22 µm syringe filter into a new, sterile vial.[14][20] This is a critical step for preventing contamination of cell cultures.[21]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into single-use aliquots in sterile, tightly sealed vials.[18] This practice is crucial to avoid repeated freeze-thaw cycles that can degrade the compound.[16]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[19]

    • Storage: Store aliquots at -20°C for short-to-medium term (up to 6 months) or at -80°C for long-term stability (up to 2 years).[16][18] Protect from light.

Section 3: Application in Cell Culture: Experimental Design

A logical and well-controlled experimental design is paramount for generating reliable data.

3.1. Determining Optimal Working Concentration: Dose-Response Assay The first step in evaluating a novel compound is to determine its effect on cell viability across a range of concentrations. This establishes the cytotoxic profile and informs the concentrations to be used in subsequent functional assays.

Protocol: Cytotoxicity Assessment using a Resazurin-based Assay

  • Cell Seeding: Plate your cell line of choice in a 96-well plate at a pre-determined optimal density and allow cells to adhere and resume proliferation for 24 hours.

  • Preparation of Working Solutions: Prepare a series of serial dilutions of the stock solution in pre-warmed complete cell culture medium. A common approach is to use nine doses with a 3.16-fold separation, spanning a wide range from nanomolar to micromolar (e.g., 1 nM to 10 µM).[22][23]

  • Controls (Self-Validation):

    • Vehicle Control: This is the most important control. Treat cells with the same volume of medium containing the same final concentration of the solvent (e.g., water, PBS, or DMSO) used to prepare the working solutions. This accounts for any effects of the solvent itself.[3][16]

    • Untreated Control: Cells treated with complete medium only.

    • Positive Control: (Optional) A compound known to induce cytotoxicity in the chosen cell line.

    • No-Cell Control: Wells containing medium only, to determine background fluorescence/absorbance.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various compound dilutions and controls.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™) and incubate according to the manufacturer's instructions. Measure fluorescence or absorbance with a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.

3.2. Workflow and Data Presentation

Table 1: Example Dilution Scheme for Dose-Response Experiment

Stock ConcentrationFinal ConcentrationVolume of Stock (µL) per 10 mL MediumFinal Vehicle Conc. (if stock is in DMSO)
10 mM10 µM10 µL0.1%
10 mM3.16 µM3.16 µL0.0316%
10 mM1 µM1 µL0.01%
10 mM316 nM0.316 µL0.00316%
10 mM100 nM0.1 µL0.001%
10 mM31.6 nM0.0316 µL0.000316%
10 mM10 nM0.01 µL0.0001%
10 mM3.16 nM0.00316 µL0.0000316%
10 mM1 nM0.001 µL0.00001%
N/AVehicle Control10 µL of DMSO0.1%

Note: For very small volumes, an intermediate dilution step is recommended for accuracy.

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Receive Compound (Lyophilized Powder) Reconstitute Reconstitute Stock (e.g., 10 mM in H2O/PBS) Compound->Reconstitute Filter Sterile Filter (0.22 µm) Reconstitute->Filter Aliquot Aliquot & Store (-80°C) Filter->Aliquot Dilute Prepare Serial Dilutions & Controls Aliquot->Dilute Seed Seed Cells (96-well plate) Seed->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., Resazurin) Incubate->Assay Read Read Plate Assay->Read Analyze Analyze Data (Normalize to Vehicle) Read->Analyze Curve Generate Dose-Response Curve & IC50 Analyze->Curve

Caption: Workflow for handling the compound from reconstitution to data analysis.

Section 4: Troubleshooting and Advanced Considerations

  • Precipitation in Media: If the compound precipitates upon dilution into the cell culture medium, it may indicate poor solubility at that concentration in the complex biological buffer.

    • Solution 1: Lower the final working concentration.

    • Solution 2: If using an aqueous stock, consider preparing a primary stock in DMSO, which may improve solubility upon final dilution. Ensure the final DMSO concentration remains non-toxic.[18]

  • Rapid pH Change (Yellow Media): If the medium turns yellow rapidly after adding the compound, it indicates a significant drop in pH, likely due to the dihydrochloride salt.[8][9]

    • Solution 1: Use a culture medium with a stronger buffering capacity (e.g., HEPES-buffered media).

    • Solution 2: For high concentrations of the compound, consider pre-adjusting the pH of the working solution with sterile, dilute NaOH before adding it to the cells. This should be done with extreme care to avoid over-titration and compound degradation.

  • Investigating Mechanism of Action: Once a reproducible IC50 value is established, further experiments can be designed to probe the mechanism of action. Based on the compound's structure, assays could include:

    • Kinase activity panels.

    • Apoptosis assays (e.g., Annexin V/PI staining).[24]

    • Cell cycle analysis.[24]

    • Western blotting for key signaling proteins (e.g., pERK, pSTAT3).[24]

Diagram 2: Troubleshooting Decision Tree

G cluster_precipitate cluster_ph cluster_no_effect Start Issue Observed During Experiment Precipitate Precipitate in Media? Start->Precipitate pH_Change Rapid Yellow Media? Start->pH_Change No_Effect No Cellular Effect? Start->No_Effect Lower_Conc Action: Lower Final Concentration Precipitate->Lower_Conc Yes Use_DMSO Action: Use DMSO Stock (if applicable) Precipitate->Use_DMSO Yes HEPES Action: Use HEPES- Buffered Medium pH_Change->HEPES Yes Adjust_pH Action: Carefully Adjust Working Solution pH pH_Change->Adjust_pH Yes Check_Conc Verify Stock Concentration No_Effect->Check_Conc Yes Check_Purity Verify Compound Purity/Integrity Check_Conc->Check_Purity Increase_Conc Increase Dose Range Check_Purity->Increase_Conc

Caption: Decision tree for common issues encountered during cell culture experiments.

Section 5: Safety and Handling

As the toxicological properties of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride are not well-defined, standard laboratory safety precautions should be rigorously followed.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the dry powder and concentrated stock solutions in a chemical fume hood to prevent inhalation.[16]

  • Consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information.

  • Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • The Impact of pH on Cell Culture Media. HuanKai Group. Accessed March 19, 2026.
  • pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. Accessed March 19, 2026.
  • The importance of the right pH in cell culture applications. Select Science. Accessed March 19, 2026.
  • The pH value is a key factor in cell and tissue cultures. Binder World. Published June 05, 2022.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Published January 07, 2026.
  • The Importance of pH Control in Media for Cell Growth. PurMa Biologics. Published February 24, 2025.
  • Solvent Filtration | Small Molecule Pharmaceuticals. Merck. Accessed March 19, 2026.
  • 1-(Azetidin-3-yl)
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich. Accessed March 19, 2026.
  • SMALL MOLECULES.
  • Designing drug response experiments and quantifying their results. PMC - NIH. Accessed March 19, 2026.
  • Sterile Filtration. Sartorius. Accessed March 19, 2026.
  • Preparing Stock Solutions. PhytoTech Labs. Accessed March 19, 2026.
  • Application Notes and Protocols for 2-(3-Chlorophenyl)azetidine in Cell Culture Assays. Benchchem. Accessed March 19, 2026.
  • Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol. Benchchem. Accessed March 19, 2026.
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Benchchem. Accessed March 19, 2026.
  • 2514950-92-4 | 1-(Azetidin-3-ylmethyl)imidazole;dihydrochloride. ChemScene. Accessed March 19, 2026.
  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Accessed March 19, 2026.
  • 1-(Azetidin-3-yl)-1H-imidazole hydrochloride. MilliporeSigma. Accessed March 19, 2026.
  • EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH. Diva-Portal.org. Accessed March 19, 2026.
  • Sterile Filtration and Clarification Solutions. Accessed March 19, 2026.
  • Dose response studies I. some design considerations. Taylor & Francis. Published March 29, 2007.
  • 1-(Azetidin-3-yl)-1H-iMidazole hydrochloride. ChemicalBook. Accessed March 19, 2026.
  • Optimal experimental designs for dose–response studies with continuous endpoints. PMC. Published August 26, 2014.
  • Designing Drug-Response Experiments and Quantifying their Results.
  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Accessed March 19, 2026.
  • Sterile Filtration Strategies. Sigma-Aldrich. Accessed March 19, 2026.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. Benchchem. Accessed March 19, 2026.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Published March 03, 2020.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Semantic Scholar. Published April 27, 2023.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Published July 11, 2021.
  • Application Notes and Protocols for ML786 Dihydrochloride Cell Culture Treatment. Benchchem. Accessed March 19, 2026.
  • 1-(3-Azetidinylmethyl)-1H-imidazole dihydrochloride. MilliporeSigma. Accessed March 19, 2026.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Published April 28, 2016.
  • Cell Culture Manual. Accessed March 19, 2026.
  • 1-(Azetidin-3-yl)-1H-imidazole hydrochloride. Sigma-Aldrich. Accessed March 19, 2026.
  • Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy | Journal of Medicinal Chemistry.
  • DAPI dihydrochloride.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry.
  • WO2019204740A1 - Compositions and methods for preparing and using azetidines.
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Accessed March 19, 2026.
  • Putrescine dihydrochloride (P6024). Sigma-Aldrich. Accessed March 19, 2026.
  • 1-(Azetidin-3-yl)-1H-imidazole hydrochloride. Sigma-Aldrich. Accessed March 19, 2026.
  • Imidazole as a Pendant Reactivation Ligand Increases Efficacy Scope for Reactivation and Resurrection of Organophosphorus-Inhibited/Aged Cholinesterases by Quinone Methide Precursors. PMC. Accessed March 19, 2026.
  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. Published January 15, 2008.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

Welcome to the technical support center for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the aqueous solubility of this promising API. As a dihydrochloride salt of a basic compound, it is expected to have favorable aqueous solubility, but challenges such as precipitation, incomplete dissolution, or achieving high concentrations for specific assays can arise. This document provides in-depth, experience-driven guidance to diagnose and overcome these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you might have about the solubility of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride.

Q1: I've just received my vial of the compound. What is the best initial solvent to use?

A1: As a dihydrochloride salt, the compound is designed for aqueous solubility. Your starting point should always be deionized water or a buffered aqueous solution. The two hydrochloride components significantly increase the polarity of the molecule, facilitating its interaction with water. Organic solvents are generally not recommended unless you are preparing stock solutions for specific non-aqueous assays, and even then, miscibility with your final aqueous medium must be considered.

Q2: I'm seeing some particulate matter in my aqueous solution, even at low concentrations. What could be the cause?

A2: There are several potential reasons for this observation:

  • Incomplete Dissolution: The dissolution rate may be slow. Ensure you are providing adequate mixing energy (vortexing, stirring) and time.

  • pH Effects: The pH of your deionized water can vary. If the pH is not sufficiently acidic, the free base form of the compound, which is less soluble, may begin to precipitate.

  • Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions from other sources (e.g., in a saline buffer), it could slightly suppress the dissolution of the dihydrochloride salt.[1][2]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which could be less soluble.

Q3: What is the expected pH of the compound when dissolved in water?

A3: When 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is dissolved in unbuffered water, it will generate an acidic solution. This is due to the hydrolysis of the hydrochloride salt. The final pH will depend on the concentration, but you can expect it to be in the acidic range (typically pH 3-5).

Part 2: Troubleshooting Guides

This section provides structured, in-depth troubleshooting for common experimental challenges.

Guide 1: Issue - Difficulty Achieving Desired Concentration in Aqueous Buffer

You are trying to prepare a 50 mg/mL solution in a phosphate-buffered saline (PBS) at pH 7.4, but the compound is not fully dissolving.

Underlying Principles: The solubility of ionizable compounds, particularly basic compounds like this one, is highly dependent on the pH of the medium.[3][4] The two basic nitrogen centers (on the azetidine and imidazole rings) will be protonated at acidic pH, forming the highly soluble salt. As the pH increases towards and beyond the pKa of these groups, the compound will deprotonate to its less soluble free base form.

Troubleshooting Workflow:

Caption: Decision workflow for addressing pH-dependent solubility issues.

Step-by-Step Protocol: Generating a pH-Solubility Profile

This experiment will determine the solubility of the compound across a range of pH values, allowing you to identify the optimal pH for your desired concentration.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Equilibrate Slurry: In separate vials, add an excess amount of the compound to each buffer (e.g., 100 mg to 1 mL of each buffer). This ensures you are measuring the saturation solubility.

  • Incubate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5][6] This is known as the shake-flask method and is considered the gold standard for thermodynamic solubility measurement.[5][7]

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Perform a serial dilution with an appropriate mobile phase for your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique such as HPLC-UV or LC-MS.[8]

  • Plot Data: Plot the measured solubility (in mg/mL or mM) against the measured final pH of each buffer after equilibration.

Data Interpretation:

You will likely observe a solubility profile similar to the hypothetical data below.

pHSolubility (mg/mL)
2.0>100
3.0>100
4.095.2
5.070.5
6.025.1
7.05.8
7.42.3
8.00.9
Guide 2: Issue - Solution is Initially Clear but Precipitates Over Time

You successfully dissolved the compound in an acidic aqueous solution, but upon adding it to your cell culture media (at pH 7.4), a precipitate forms.

Underlying Principles: This is a classic example of creating a supersaturated solution followed by precipitation. The compound was dissolved in a favorable low-pH environment. When this solution is introduced into a higher pH medium, the equilibrium shifts towards the less soluble free base. If the final concentration in the new medium is above the saturation solubility at that pH, the excess compound will precipitate out of the solution.[9][10]

Troubleshooting Workflow:

G A Start: Precipitation upon pH change B Determine Final Concentration & pH in Assay A->B C Consult pH-Solubility Profile (from Guide 1) B->C D Is Final Concentration > Solubility at Final pH? C->D E Yes: System is Supersaturated D->E F No: Investigate other causes (e.g., incompatibility with media components) D->F G Option 1: Reduce Final Concentration E->G H Option 2: Use a Solubilizing Excipient E->H I Option 3: Prepare a dispersion (if applicable) E->I J Re-run experiment with adjusted protocol G->J H->J I->J K Success J->K

Caption: Troubleshooting workflow for precipitation issues.

Step-by-Step Protocol: Evaluating and Using Solubilizing Excipients

If reducing the final concentration is not an option, excipients can be used to increase the apparent solubility of the compound at a higher pH.[11][12][13]

  • Select Excipients: Choose a small panel of generally regarded as safe (GRAS) excipients. Good starting points include:

    • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400). These work by reducing the polarity of the aqueous solvent.

    • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL. These form micelles that can encapsulate the less soluble free base.

    • Complexing Agents: Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). These have a hydrophobic interior that can trap the drug molecule.[14][15]

  • Screening Experiment:

    • Prepare your target concentration of the compound in the final buffer (e.g., PBS pH 7.4).

    • In separate vials, add increasing concentrations of each selected excipient (e.g., 1%, 5%, 10% v/v for co-solvents/surfactants; 1:1, 1:2 molar ratio for cyclodextrins).

    • Agitate and visually inspect for complete dissolution after a set period (e.g., 2 hours).

Hypothetical Screening Results:

ExcipientConcentrationObservation (at pH 7.4, 10 mg/mL)
None-Heavy Precipitation
Propylene Glycol10%Slight Haze
Propylene Glycol20%Clear Solution
Polysorbate 801%Clear Solution
HP-β-CD1:1 molar ratioSlight Haze
HP-β-CD1:2 molar ratioClear Solution

Part 3: Final Recommendations

  • Characterize First: Always begin by determining the pH-solubility profile of your compound. This foundational data will inform all subsequent formulation decisions and prevent unnecessary troubleshooting.

  • pH is Key: For this dihydrochloride salt, pH is the most critical factor influencing its solubility. Whenever possible, working at a slightly acidic pH is the simplest and most effective strategy.

  • Excipients are Powerful Tools: When pH modification is not feasible, a systematic screening of excipients can provide a robust solution. Start with low concentrations and be mindful of potential downstream effects on your assay.

  • Mind the Rate of Dissolution: Even under favorable conditions, dissolution takes time. Ensure adequate mixing and allow sufficient time for the compound to fully dissolve before concluding it is insoluble.

By following these structured guides, you can efficiently diagnose and overcome the aqueous solubility challenges associated with 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, enabling you to focus on advancing your research.

References

  • Gattefossé. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. 2010 Oct 1. Available from: [Link]

  • ASHLEY, C. Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. 2015 Jun 1. Available from: [Link]

  • Kawakami, K. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics. 2011 Nov 25. Available from: [Link]

  • Hagedorn, M., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics. 2022. Available from: [Link]

  • DuPont Nutrition & Biosciences. Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. 2020 Jun 2. Available from: [Link]

  • Lubrizol Life Science Health. Enhancing solubility with novel excipients. Manufacturing Chemist. 2023 Dec 3. Available from: [Link]

  • Elder, D. Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. 2015 Sep 30. Available from: [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. 2023 Oct 31. Available from: [Link]

  • Ramstim, A., et al. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. 2020 Apr 25. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. 2021 Jul 26. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Bøtker, J., et al. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. 2011. Available from: [Link]

  • Bell, J. A. A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education. 2003 May 1. Available from: [Link]

  • Korte, S., et al. Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. 2022 Nov 1. Available from: [Link]

  • Pharma.Tips. Troubleshooting Dissolution Failures in Formulated Tablets. 2023 Dec 27. Available from: [Link]

  • Korte, S., et al. Dissolution Method Troubleshooting. American Pharmaceutical Review. 2022 Nov 4. Available from: [Link]

  • IJPRA. Methods to boost solubility. 2024 Jan 12. Available from: [Link]

  • Chaudhuri, B. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2022. Available from: [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. 2012. Available from: [Link]

  • IJPRA. Revolutionizing drug formulation: Advanced approaches for enhancing solubility. 2025 Jun 25. Available from: [Link]

  • Academia.edu. (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]

  • Box, K., et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. 2018. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. 2015. Available from: [Link]

  • Amir, M., et al. View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. 2022 Sep 15. Available from: [Link]

  • Agilent. Dissolution Failure Investigation. Available from: [Link]

  • Serajuddin, A. T., et al. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences. 1983. Available from: [Link]

  • Jentzsch, C., et al. Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research. 2013 Jan 24. Available from: [Link]

  • NextSDS. 3-(1-methyl-1H-imidazol-2-yl)azetidin-3-ol dihydrochloride. Available from: [Link]

  • Al-Masoudi, N. A., et al. Synthesis and Study of Biological Activities of Water-Soluble Derivatives of Metronidazole Based on Carbohydrate. Journal of Chemistry. 2021. Available from: [Link]

  • NextSDS. 1H-Imidazole,1-(3-azetidinylmethyl)-(9CI). Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Available from: [Link]

Sources

Optimization

Reducing chemical impurities in 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride preparation

Technical Support Center: 1-[(azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride A Guide to Minimizing and Eliminating Chemical Impurities in Synthesis Welcome to the technical support center for the synthesis of 1-[(aze...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[(azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride

A Guide to Minimizing and Eliminating Chemical Impurities in Synthesis

Welcome to the technical support center for the synthesis of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-[(azetidin-3-yl)methyl]-1H-imidazole, and where do impurities typically originate?

The most common and direct route is the N-alkylation of imidazole with a suitable 3-substituted azetidine derivative, such as 3-(chloromethyl)azetidine or 3-(mesyloxymethyl)azetidine, often protected with a group like a Boc (tert-butyloxycarbonyl) group, followed by deprotection and salt formation. Impurities can be introduced at nearly every stage:

  • Starting Materials: Incomplete conversion of precursors or contaminants in the initial azetidine or imidazole.

  • N-Alkylation Reaction: Formation of side-products is the most significant source of impurities.

  • Work-up & Purification: Degradation of the product on acidic silica gel or incomplete removal of reagents and solvents.

  • Salt Formation: Use of impure hydrochloric acid or trapping of solvents during crystallization.

Q2: I am observing a significant, less polar byproduct in my initial reaction mixture. What is the likely culprit?

If you are using a protected azetidine starting material, a common byproduct is the result of elimination, particularly if the reaction is run at elevated temperatures or with a strong, sterically hindered base. For instance, N-Boc-3-(hydroxymethyl)azetidine can be converted to a mesylate or tosylate, which under basic conditions can lead to the formation of N-Boc-3-methyleneazetidine. This reactive intermediate can lead to various unwanted adducts.

Q3: My final dihydrochloride salt has poor solubility or is a gummy solid instead of a crystalline powder. What could be the cause?

This issue often points to the presence of residual solvents (e.g., isopropanol, diethyl ether) or hygroscopic impurities trapped within the solid. It can also be caused by an incorrect stoichiometric ratio of hydrochloric acid, leading to a mixture of mono- and di-hydrochloride salts, or the presence of the freebase. Quantitative ¹H NMR (qNMR) can be an excellent tool for determining the purity and stoichiometry of the final salt.[1][2]

Troubleshooting Guide: Impurity Identification & Remediation

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Observation 1: Unexpected peak(s) in ¹H NMR/LC-MS consistent with over-alkylation.

Potential Cause: Dialkylation Side Reaction

The nitrogen atoms of the imidazole ring in the desired product are still nucleophilic. They can react with a second molecule of the electrophilic azetidine starting material to form a quaternary imidazolium salt. This is a very common side reaction, especially when using an excess of the alkylating agent or at elevated temperatures.[3]

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Sources

Troubleshooting

Technical Support Center: Navigating Crystallization Challenges with 1-[(azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride

Welcome to the dedicated technical support resource for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential crystallization and precipitation issues that may arise during experimental work. By understanding the underlying chemical principles of this dihydrochloride salt, you can ensure the integrity and reproducibility of your results.

Introduction to 1-[(azetidin-3-yl)methyl]-1H-imidazole Dihydrochloride

1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride is a small molecule of interest in pharmaceutical research. As a dihydrochloride salt, it possesses enhanced aqueous solubility compared to its free base form, a common strategy to improve the bioavailability of drug candidates.[1][2][3] However, this salt form can also present challenges related to its physical stability in solution, leading to unwanted crystallization or precipitation. This guide will provide you with the necessary knowledge and practical steps to mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride.

Q1: Why is my compound precipitating out of my aqueous solution?

  • A1: Precipitation of a dihydrochloride salt from an aqueous solution can be triggered by several factors. The most common culprits are changes in pH, temperature, or the introduction of a "common ion." For instance, if the pH of the solution increases, the dihydrochloride salt can convert to the less soluble free base, leading to precipitation.[1][2] Similarly, a decrease in temperature can reduce the solubility of the salt, causing it to crystallize out. The addition of other chloride-containing compounds can also suppress the solubility of your dihydrochloride salt due to the common ion effect.[2]

Q2: What is the ideal pH range for maintaining the solubility of this compound?

Q3: Can I use buffers to prepare my solutions?

  • A3: Yes, using buffers is highly recommended to maintain a stable pH and prevent precipitation.[5] However, the choice of buffer is critical. Avoid buffers containing high concentrations of chloride ions (e.g., high molarity KCl-HCl buffers) as this can lead to the common ion effect and reduce solubility.[2] Phosphate or citrate buffers at an appropriate acidic pH are generally good alternatives.

Q4: How should I store my stock solutions to prevent crystallization?

  • A4: For optimal stability, stock solutions should be stored under controlled conditions.[5] It is generally recommended to store solutions at a constant temperature, as temperature fluctuations can induce crystallization. For short-term storage, refrigeration (2-8 °C) is often suitable, but you should first confirm that the compound remains soluble at this temperature. For long-term storage, aliquoting and freezing (-20 °C or -80 °C) is a common practice. However, it is essential to perform a freeze-thaw stability test to ensure the compound does not crystallize or degrade upon thawing.

Q5: I observed crystal formation after adding an anti-solvent during a purification step. How can I prevent this?

  • A5: The addition of an anti-solvent is a common technique to induce crystallization for purification.[6][7] If you are observing uncontrolled or premature crystallization, you may need to adjust your procedure. Consider adding the anti-solvent more slowly or at a different temperature to control the rate of supersaturation.[8] Seeding the solution with a small amount of the desired crystalline material can also help to control the crystallization process and obtain a more uniform product.[8]

Troubleshooting Guides

This section provides structured approaches to common crystallization problems.

Guide 1: Troubleshooting Unexpected Precipitation in Aqueous Solutions

This guide will help you identify and resolve the cause of your compound crashing out of an aqueous solution.

Step 1: Characterize the Precipitate

  • Isolate the precipitate by centrifugation or filtration.

  • Analyze the solid material by techniques such as XRPD (X-ray Powder Diffraction) or NMR to confirm if it is the starting dihydrochloride salt, the free base, or a different polymorph.

Step 2: Verify the Solution pH

  • Carefully measure the pH of the supernatant.

  • If the pH has shifted to a more basic value, this is a likely cause of precipitation due to the conversion to the free base.

Step 3: Review the Experimental Protocol

  • Were any basic reagents or solutions added?

  • Was the solution exposed to a basic environment?

  • Was a new batch of solvent or reagent used that could have a different pH?

Step 4: Corrective Actions

  • If the pH is too high, carefully re-acidify the solution with dilute HCl.

  • In future experiments, use a suitable acidic buffer to maintain a stable pH.

Guide 2: Optimizing Crystallization for Purification

This guide provides a systematic approach to developing a controlled crystallization process.

Step 1: Solvent/Anti-solvent Screening

  • Determine the solubility of the dihydrochloride salt in a range of solvents with varying polarities.

  • Identify a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble. The two should be miscible.

Step 2: Controlled Supersaturation

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

  • Slowly add the anti-solvent while monitoring for the onset of nucleation (cloudiness).

  • Alternatively, slowly cool the saturated solution.

Step 3: Seeding

  • Once the solution is supersaturated, introduce a small quantity of pure crystals of the desired polymorph (seeding).[8]

  • This will encourage crystal growth on the seed crystals rather than spontaneous, uncontrolled nucleation.

Step 4: Crystal Growth and Isolation

  • Allow the crystals to grow slowly over time. Slow cooling or slow evaporation of the solvent can promote the formation of larger, more well-defined crystals.

  • Isolate the crystals by filtration and wash with a small amount of the anti-solvent to remove residual mother liquor.[6]

Visualizing Troubleshooting Workflows

The following diagrams illustrate the decision-making processes for troubleshooting common issues.

Troubleshooting_Precipitation Troubleshooting Unexpected Precipitation start Precipitation Observed check_ph Measure pH of Supernatant start->check_ph ph_high pH is too high? check_ph->ph_high reacidify Re-acidify with dilute HCl ph_high->reacidify Yes check_temp Review Temperature Conditions ph_high->check_temp No use_buffer Use acidic buffer in future experiments reacidify->use_buffer end Problem Resolved use_buffer->end temp_fluctuation Temperature fluctuation or decrease? check_temp->temp_fluctuation control_temp Maintain constant temperature temp_fluctuation->control_temp Yes check_common_ion Review Solution Composition temp_fluctuation->check_common_ion No control_temp->end common_ion Added source of Cl- ions? check_common_ion->common_ion avoid_chloride Avoid excess chloride sources common_ion->avoid_chloride Yes common_ion->end No avoid_chloride->end

Caption: Decision tree for troubleshooting precipitation.

Optimizing_Crystallization Optimizing Crystallization for Purification start Goal: Controlled Crystallization solvent_screen Solvent/Anti-solvent Screening start->solvent_screen create_supersaturation Create Supersaturated Solution (Cooling or Anti-solvent Addition) solvent_screen->create_supersaturation seeding Introduce Seed Crystals create_supersaturation->seeding crystal_growth Allow for Slow Crystal Growth seeding->crystal_growth isolation Isolate and Wash Crystals crystal_growth->isolation characterization Characterize Product (Purity, Polymorph) isolation->characterization end Pure Crystalline Product characterization->end

Caption: Workflow for optimizing crystallization.

Data Summary Table

ParameterRecommendation / GuidelineRationale
pH Control Maintain pH < 5To ensure the molecule remains in its fully protonated, more soluble dihydrochloride form.[4]
Buffer Selection Use non-chloride containing buffers (e.g., phosphate, citrate)To avoid the common ion effect which can suppress solubility.[2]
Temperature Maintain constant temperature during storage and experimentsTemperature fluctuations can alter solubility and induce precipitation.[5][9]
Solvent Choice Highly polar, protic solvents (e.g., water, ethanol) are generally good solvents.Dihydrochloride salts are ionic and typically dissolve well in polar solvents.
Anti-solvent Less polar, aprotic solvents (e.g., acetone, acetonitrile, THF) can act as anti-solvents.To induce crystallization by reducing the overall polarity of the solvent system.

Conclusion

Successfully working with 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride requires a proactive approach to managing its solubility and crystallization behavior. By carefully controlling pH, temperature, and solvent composition, researchers can avoid many of the common pitfalls associated with handling dihydrochloride salts. This guide provides a foundation for troubleshooting and optimizing your experimental protocols. Should you encounter issues not covered here, a systematic investigation of the factors outlined will be invaluable in finding a solution.

References

  • Pharma.Tips. (2025, December 29).
  • McCabe, J., et al. (2021, March 12). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development.
  • Zheng, W., & Jacobs, T. (n.d.).
  • Not available.
  • Kumar, L., & Singh, S. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • World Pharma Today. (2025, October 17).
  • Scribd. (n.d.).
  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development.
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  • PubMed. (2015, January 30). Matrix precipitation: a general strategy to eliminate matrix interference for pharmaceutical toxic impurities analysis.
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  • Not available.
  • BYJU'S. (n.d.). Factors Affecting Solubility.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-[(Azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (CAS: 2514950-92-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (CAS: 2514950-92-4). Due to its unique structural features—a strained four-membered azetidine ring coupled with a highly polar dihydrochloride salt—this compound requires precise handling to maintain its chemical integrity and biological activity.

Below, you will find scientifically grounded troubleshooting steps, quantitative stability data, and self-validating protocols to ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why did my compound arrive at room temperature if the recommended storage is -20°C? A: This is a matter of kinetics versus thermodynamics. In its dry, solid state, the activation energy required for thermal degradation is high enough that short-term exposure (e.g., 3–5 days during shipping) at room temperature does not cause measurable decomposition . However, for long-term thermodynamic stability, the compound must be stored at -20°C to completely arrest slow degradation pathways and prevent moisture absorption.

Q2: What is the mechanistic reason behind the strict -20°C and desiccated storage requirement for the solid powder? A: The causality lies in the intersection of hygroscopicity and ring strain. Hydrochloride salts are notoriously hygroscopic and readily absorb atmospheric moisture, creating a localized layer of water on the powder surface. This moisture induces "microenvironmental acidity" by partially dissolving the salt and releasing free HCl . Simultaneously, the 4-membered azetidine ring possesses significant angular ring strain. When exposed to this acidic microenvironment at room temperature, the protonated azetidine becomes highly susceptible to nucleophilic attack (by water or adjacent molecules), leading to irreversible ring-opening or dimerization . Storing the compound at -20°C in a desiccator prevents this moisture-driven catalytic degradation.

Q3: How do the stability dynamics change once the compound is dissolved in DMSO or water? A: Once in solution, the molecules are fully solvated, drastically increasing their kinetic energy and collision frequency. The protective crystal lattice is gone, making the azetidine ring highly vulnerable to solvolysis and hydrolysis. To mitigate this, stock solutions must be flash-frozen and stored at -80°C to halt molecular mobility, extending their viability to 6 months .

Quantitative Stability Profile

The following table summarizes the validated shelf-life of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride across different states and temperatures.

StateStorage TemperatureEnvironmentMaximum Shelf Life
Solid Powder Room Temperature (15–25°C)Ambient< 1 Week (Shipping only)
Solid Powder 4°CDesiccated, Dark2 Years
Solid Powder -20°CDesiccated, Dark3 Years
Solution (DMSO/H₂O) Room TemperatureAmbient< 12 Hours
Solution (DMSO/H₂O) -20°CSealed1 Month
Solution (DMSO/H₂O) -80°CSealed6 Months

Troubleshooting Guide

Issue: The powder appears sticky, clumpy, or discolored upon opening.
  • Mechanistic Cause: The vial was likely opened immediately after being removed from the -20°C freezer. This causes ambient water vapor to rapidly condense on the cold powder, leading to immediate hygroscopic moisture uptake and localized microenvironmental dissolution.

  • Resolution: Discard the compromised vial if quantitative precision is required. To prevent this, always equilibrate the sealed vial to room temperature for 30–60 minutes before opening.

Issue: Loss of biological activity or inconsistent assay results after freeze-thaw cycles.
  • Mechanistic Cause: Repeated thermal cycling causes transient pH shifts and localized concentration gradients during the freezing process. This accelerates the ring-opening degradation of the azetidine moiety.

  • Resolution: Do not reuse thawed stock solutions. Transition to a single-use aliquot system (see SOP below).

Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assays, follow this self-validating protocol for preparing and storing stock solutions.

Step 1: Thermal Equilibration Remove the vial from the -20°C freezer and place it in a desiccator at room temperature for 45 minutes. Validation check: The vial exterior must be completely dry and at ambient temperature to the touch before opening.

Step 2: Solvent Preparation Use strictly anhydrous DMSO (water content <0.005%) or sterile, nuclease-free water. Purge the solvent with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

Step 3: Dissolution & Aliquoting Dissolve the powder to your desired stock concentration (e.g., 10 mM). Vortex gently until visually clear. Immediately divide the solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes.

Step 4: Storage & Integrity Validation Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Validation check: If an aliquot has been stored at -20°C for >1 month, or if the solid powder was accidentally left open at room temperature, run a rapid LC-MS analysis. Look for the intact mass [M+H]⁺ of the free base (m/z 138.1) and monitor for +18 Da peaks, which indicate water addition and azetidine ring-opening.

Visual Workflow

Below is the logical workflow for handling the compound to maximize stability.

StorageWorkflow A Receive Compound (Room Temp) B Immediate Use? A->B C Store Solid (-20°C, Desiccated) B->C No D Equilibrate to RT (30-60 mins) B->D Yes C->D When ready to use E Dissolve in Solvent (DMSO or H2O) D->E F Aliquot Solution (Single-use volumes) E->F G Store Aliquots (-80°C, <6 months) F->G

Workflow for handling and storing 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride.

References

  • Guerrieri, P. P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability." Purdue University e-Pubs (2011). Available at:[Link]

  • Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 12(4), 448-471 (2021). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of regulatory approval, intellectual property protection, and understanding i...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of regulatory approval, intellectual property protection, and understanding its mechanism of action. For novel small molecules like 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, a compound featuring a strained azetidine ring and a functional imidazole moiety, rigorous structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for structural elucidation—with complementary analytical techniques, offering researchers a comprehensive framework for achieving unequivocal structural proof.

The subject of this guide, 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride (Molecular Formula: C₇H₁₃Cl₂N₃, Molecular Weight: 210.10), is a hydrochloride salt, a common strategy employed in pharmaceuticals to enhance aqueous solubility and stability.[1][2][3] However, this salt form also introduces specific validation challenges, such as confirming the stoichiometry of the counter-ions and monitoring for potential disproportionation back to the free base.[1][4]

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[5][6] It offers precise data on bond lengths, bond angles, and the conformation of the molecule, which for our target compound, reveals the puckering of the azetidine ring, the planarity of the imidazole ring, and the spatial relationship between them.[6][7] Furthermore, it definitively locates the chloride counter-ions, confirming the salt stoichiometry and revealing crucial intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.[6][7]

Causality Behind the Method: Why X-ray Crystallography is Authoritative

The power of X-ray crystallography lies in its fundamental principle: the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[5] This diffraction pattern is unique to the crystal's internal structure. By measuring the positions and intensities of the diffracted beams, we can mathematically reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. For a molecule like 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, this technique resolves any ambiguity regarding connectivity, stereochemistry, and the ionic nature of the compound.

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience.

Step 1: Growing High-Quality Single Crystals The most critical and often challenging step is obtaining diffraction-quality single crystals. This cannot be overstated; the quality of the final structure is entirely dependent on the quality of the crystal.[5]

  • Objective: To encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, perfect lattice.

  • Methodology:

    • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water). The ideal solvent is one in which the compound is sparingly soluble.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized glass slide. Invert this slide over a reservoir containing a "weaker" solvent (one in which the compound is less soluble but the solvent is miscible with the compound's solvent). The slow diffusion of the weaker solvent's vapor into the drop gradually reduces the solubility, inducing crystallization.

    • Cooling Crystallization: If the compound's solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then slowly cooled.

Step 2: Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted and exposed to an X-ray beam.

  • Objective: To measure the diffraction pattern from all possible crystal orientations.

  • Methodology:

    • A single crystal is carefully mounted on a goniometer head.[5]

    • The mounted crystal is placed in a diffractometer, where it is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[5]

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector at various orientations.[5]

Step 3: Structure Solution and Refinement The collected data is processed to yield the final molecular structure.

  • Objective: To convert the raw diffraction data into a refined 3D model of the molecule.

  • Methodology:

    • Data Integration & Scaling: The raw images are processed to determine the intensity and position of each diffraction spot.

    • Structure Solution: Computational methods (e.g., Direct Methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

The workflow for this definitive structural validation is illustrated below.

G cluster_prep Sample Preparation cluster_data X-ray Diffraction cluster_analysis Structure Elucidation Compound Powdered Sample Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Crystallization Crystal Growth (e.g., Slow Evaporation) Dissolution->Crystallization Mounting Mount Single Crystal Crystallization->Mounting Diffractometer Data Collection (Diffractometer) Mounting->Diffractometer RawData Raw Diffraction Images Diffractometer->RawData Processing Data Processing & Phase Determination RawData->Processing Refinement Model Building & Refinement Processing->Refinement FinalStructure Final 3D Structure (CIF File) Refinement->FinalStructure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: A Comparative Analysis: Orthogonal Validation Methods

While X-ray crystallography is the definitive method, it is not always feasible due to difficulties in growing suitable crystals. Furthermore, regulatory bodies often require orthogonal methods to confirm structure and purity. Here, we compare crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Principle Information Provided for C₇H₁₃Cl₂N₃ Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal.[5]- Unambiguous 3D atomic arrangement- Precise bond lengths/angles- Absolute stereochemistry- Location of H-atoms and Cl⁻ ions- Intermolecular interactionsDefinitive 3D structure proof; the "gold standard".Requires high-quality single crystals, which can be difficult to grow.[5]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Connectivity (¹H-¹H, ¹H-¹³C)- Number of unique protons/carbons- Chemical environment of nuclei- Diastereotopicity of azetidine CH₂ protons- Evidence of protonation stateProvides detailed structural information in solution; non-destructive.Does not provide 3D spatial coordinates directly; complex spectra can be challenging to interpret.[8]
Mass Spectrometry Measurement of the mass-to-charge ratio (m/z) of ionized molecules.[9]- Molecular weight of the cation (C₇H₁₂N₃⁺)- Fragmentation pattern fingerprint- Isotopic pattern confirming presence of Chlorine in fragments (if any)High sensitivity; confirms molecular weight and formula.Provides no information on 3D structure or connectivity; does not directly observe counter-ions.
Elemental Analysis Combustion of the compound to determine the percentage composition of C, H, and N.- Confirms the elemental ratio (C, H, N) of the compound.Provides empirical formula confirmation.Does not distinguish between isomers; requires high purity sample.
Deep Dive into Orthogonal Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information in the solution state, which is often more biologically relevant than the solid state. For 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, a full suite of NMR experiments is essential.

  • ¹H NMR: Would confirm the number of protons and their local environments. Key expected signals include those for the imidazole ring protons, the azetidine ring protons, and the methylene bridge protons. The strained, non-planar nature of the azetidine ring often leads to complex splitting patterns and diastereotopic protons, where chemically equivalent protons are magnetically non-equivalent.[8]

  • ¹³C NMR: Would show the number of unique carbon atoms, confirming the presence of the azetidine, imidazole, and methylene carbons.[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment.

    • COSY establishes proton-proton coupling networks, connecting adjacent protons.

    • HSQC correlates each proton to the carbon it is directly attached to.

    • HMBC shows longer-range (2-3 bond) correlations between protons and carbons, locking in the final connectivity of the molecular skeleton.[8]

The relationship between these NMR techniques for structural elucidation is shown below.

G H_NMR 1D ¹H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H_NMR->HMBC Structure Verified Structure H_NMR->Structure C_NMR 1D ¹³C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC C_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR techniques for comprehensive structure validation.

2. Mass Spectrometry (MS)

Mass spectrometry provides an exact molecular weight, a critical piece of data for confirming the molecular formula.[9]

  • Technique: Electrospray Ionization (ESI) is typically used for polar, salt-like compounds. In positive ion mode, ESI-MS would detect the cationic portion of the molecule, [C₇H₁₁N₃ + H]⁺, not the intact dihydrochloride salt.

  • Isotopic Pattern: A key feature in the mass spectrum of any fragment containing a chlorine atom would be the characteristic 3:1 ratio of the M and M+2 peaks, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9][11] For a fragment containing two chlorine atoms, a more complex M, M+2, and M+4 pattern would emerge.

  • Fragmentation: High-resolution MS/MS can be used to fragment the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure by identifying characteristic losses (e.g., loss of the azetidine ring).[9]

3. Elemental Analysis

This classical technique provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values must match the theoretical values calculated from the molecular formula (C₇H₁₃Cl₂N₃) within a narrow margin (typically ±0.4%) to support the proposed formula.

Conclusion: A Self-Validating System

For absolute confidence in the structure of 1-[(azetidin-3-yl)methyl]-1H-imidazole dihydrochloride, a multi-faceted approach is required. While single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure, it should be corroborated by a suite of orthogonal techniques. The combination of NMR spectroscopy (confirming connectivity in solution), mass spectrometry (verifying molecular weight and formula), and elemental analysis (confirming elemental composition) creates a self-validating system. This comprehensive data package ensures scientific rigor and meets the demanding standards of the pharmaceutical industry.

References

  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Benchchem.
  • X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. PMC.
  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing.
  • synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives. ResearchGate.
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  • Synthesized azetidine derivatives | Download Scientific Diagram. ResearchGate.
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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
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  • The molecule that gave the mass spectrum shown here contains a ha... Pearson.
  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Nature.
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  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.
  • 2514950-92-4 | 1-(Azetidin-3-ylmethyl)imidazole;dihydrochloride. ChemScene.
  • Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. MDPI.
  • Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer. PubMed.
  • Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry.
  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publisher.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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